![molecular formula C10H12N4 B1445200 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 1240522-33-1](/img/structure/B1445200.png)
1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Overview
Description
1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as EPPP, is a heterocyclic amine that has been studied extensively in the scientific community. EPPP is a versatile compound with multiple applications in organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Catalysis
“1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine” can play a significant role in catalysis, particularly within the realm of Metal-Organic Frameworks (MOFs). MOFs are known for their high surface area and tunable pore size, making them ideal for catalytic applications. The compound could potentially be used as an organic linker within MOFs to promote specific catalytic reactions due to its pyridinyl and pyrazolyl functional groups, which may interact with metal nodes .
Drug Discovery
In the field of drug discovery, the pyrrolidine ring, a core component of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine”, is a versatile scaffold for developing biologically active compounds. Its saturated nature and non-planarity allow for a high degree of structural diversity, which is crucial for the design of new drugs with various biological profiles .
Synthesis of Novel Compounds
The compound can be used as a precursor or intermediate in the synthesis of novel compounds. For instance, it can undergo condensation reactions to form new structures that could have potential applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to possess antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit growth in various types of bacteria, fungi, and viruses . The compound likely interacts with its targets, leading to changes that inhibit the growth of these organisms.
Biochemical Pathways
Related compounds have been found to inhibit protein and poly-nucleic acid syntheses , which could suggest potential pathways affected by this compound.
Result of Action
Similar compounds have shown high growth inhibition activities against various types of bacteria, fungi, and viruses .
properties
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-10(11)7-9(13-14)8-3-5-12-6-4-8/h3-7H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPNNBBLHOCXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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